Ethyl 7-oxo-6-(phenylsulfanyl)-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 7-oxo-6-(phenylsulfanyl)-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with several substituents, including an ethyl ester, a phenylsulfanyl group, and a propanoylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-6-(phenylsulfanyl)-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiophene core, introduction of the phenylsulfanyl group, and subsequent functionalization to introduce the propanoylamino and ethyl ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key factors include the selection of raw materials, reaction conditions, and purification methods to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-6-(phenylsulfanyl)-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 7-oxo-6-(phenylsulfanyl)-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 7-oxo-6-(phenylsulfanyl)-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:
7-oxo-6-phenylthio-octanoic acid: Shares the phenylsulfanyl group but differs in the core structure and functional groups.
Benzothiophene derivatives: Compounds with similar benzothiophene cores but different substituents, which may exhibit different chemical and biological properties.
This compound’s unique combination of functional groups and core structure distinguishes it from other similar compounds, potentially offering unique properties and applications.
Properties
Molecular Formula |
C20H21NO4S2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 7-oxo-6-phenylsulfanyl-2-(propanoylamino)-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H21NO4S2/c1-3-15(22)21-19-16(20(24)25-4-2)13-10-11-14(17(23)18(13)27-19)26-12-8-6-5-7-9-12/h5-9,14H,3-4,10-11H2,1-2H3,(H,21,22) |
InChI Key |
MYJPLTUPQWUJOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)C(=O)C(CC2)SC3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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